molecular formula C8H9N5O4S3 B8532378 1,3,4-Thiadiazole-2-sulfonamide, 5-(((4-aminophenyl)sulfonyl)amino)- CAS No. 3523-95-3

1,3,4-Thiadiazole-2-sulfonamide, 5-(((4-aminophenyl)sulfonyl)amino)-

Cat. No.: B8532378
CAS No.: 3523-95-3
M. Wt: 335.4 g/mol
InChI Key: BDLSLORLEPSOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazole-2-sulfonamide, 5-(((4-aminophenyl)sulfonyl)amino)- is a useful research compound. Its molecular formula is C8H9N5O4S3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,4-Thiadiazole-2-sulfonamide, 5-(((4-aminophenyl)sulfonyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Thiadiazole-2-sulfonamide, 5-(((4-aminophenyl)sulfonyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3523-95-3

Molecular Formula

C8H9N5O4S3

Molecular Weight

335.4 g/mol

IUPAC Name

5-[(4-aminophenyl)sulfonylamino]-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C8H9N5O4S3/c9-5-1-3-6(4-2-5)20(16,17)13-7-11-12-8(18-7)19(10,14)15/h1-4H,9H2,(H,11,13)(H2,10,14,15)

InChI Key

BDLSLORLEPSOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 138 (1.0 g, 2.6 mmol) was heated at reflux with aqueous HCl (6 M, 10 mL) for 50 min. The homogeneous solution was evaporated to dryness and the residue was taken up in distilled water (10 mL). The pH was adjusted to 9 with 25% aqueous ammonia, the resulting solution was filtered to remove insoluble matter, and the solution acidified to pH 4 with glacial acetic acid. Cooling the solution overnight gave a solid, which was collected by filtration, washed with cold water, and air-dried. Recrystallization from 20% ethanol/H2O gave the pure product (500 mg, 1.5 mmol, 57%), mp 241-242° C. (lit17 mp 247-248° C.); 1H NMR (300 MHz, DMSO-d6) δ 6.58 (d, 2H, J=7.8 Hz), 7.43 (d, 2H, J=8.1 Hz), 8.43 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 112.8, 125.9, 128.0, 153.1, 157.6, 166.0; LRMS (LCQ, ESI+) calcd for C8H10N5O4S3 336.0. found 335.8 (M+H)+. HRMS (ESI+, m/z) calcd for C8H10N5O4S3 335.9889. found 335.9883 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

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